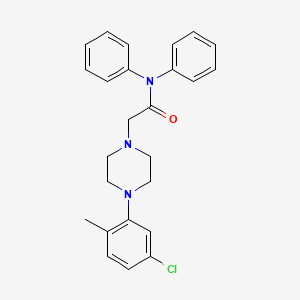

![molecular formula C17H15IN2O2S B2367478 2-iodo-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide CAS No. 959747-28-5](/img/structure/B2367478.png)

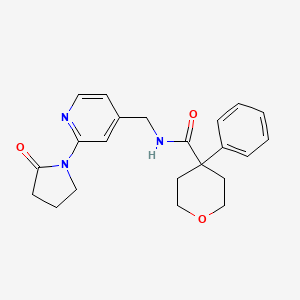

2-iodo-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide

Overview

Description

Benzothiazoles and benzamides are significant classes of compounds in organic chemistry . They are found in various natural products and have been widely used in medical, industrial, biological, and potential drug industries .

Molecular Structure Analysis

The molecular structure of benzothiazoles and benzamides can vary greatly depending on the substituents attached to the benzene ring .Chemical Reactions Analysis

The chemical reactions involving benzothiazoles and benzamides can also vary widely. They can participate in a variety of reactions due to the presence of the benzene ring and the functional groups attached to it .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazoles and benzamides can vary depending on their specific structure . For example, the molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, and other properties can be different .Scientific Research Applications

Synthesis Techniques

High-Yield Synthesis Methods : Research has shown methods for high-yield synthesis of related benzamide derivatives. A study by Bobeldijk et al. (1990) presented a simple, high-yield synthesis technique for related benzamide compounds (Bobeldijk et al., 1990).

Microwave-Promoted Synthesis : Saeed (2009) discussed a microwave-promoted synthesis method for substituted benzamides, emphasizing its efficiency and cleanliness compared to traditional methods (Saeed, 2009).

Gold(I)-Mediated Synthesis : Odame et al. (2020) explored a gold(I)-mediated intramolecular transamidation of benzoyl thiourea derivatives to form benzamides, showcasing an innovative approach (Odame et al., 2020).

Pharmacological Evaluation

Sigma Receptor Binding Studies : John et al. (1999) conducted pharmacological evaluations of a sigma receptor binding radioligand, demonstrating its potential for imaging breast cancer (John et al., 1999).

Anticonvulsant and Neurotoxicity Evaluation : A study by Rana et al. (2008) on 1,3-benzothiazol-2-yl benzamides, including evaluation for anticonvulsant and neurotoxicity effects, provides insights into the pharmacological aspects of related compounds (Rana et al., 2008).

Imaging and Diagnostic Applications

Breast Cancer Imaging : The potential of radioiodinated benzamide derivatives in imaging breast cancer, as discussed by John et al. (1999), highlights the diagnostic applications of related benzamide compounds (John et al., 1999).

Scintigraphy in Breast Cancer : Caveliers et al. (2002) explored the use of a specific iodobenzamide for visualizing primary breast tumors in vivo, demonstrating the imaging capabilities of related compounds in medical diagnostics (Caveliers et al., 2002).

Corrosion Inhibition

- Carbon Steel Corrosion Inhibition : Hu et al. (2016) investigated benzothiazole derivatives as corrosion inhibitors for carbon steel, highlighting the potential industrial applications of these compounds (Hu et al., 2016).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-iodo-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15IN2O2S/c1-22-11-10-20-14-8-4-5-9-15(14)23-17(20)19-16(21)12-6-2-3-7-13(12)18/h2-9H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQAQCUZFZDXBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC=C3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15IN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-iodo-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methoxy-N-[4-(4-methylphenyl)sulfanylphenyl]benzamide](/img/structure/B2367396.png)

![4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-phenylbutanoyl)piperidine](/img/structure/B2367397.png)

![1-(4-(Difluoromethoxy)phenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2367399.png)

![5-methyl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidin-2-one](/img/structure/B2367405.png)

![3-Methyl-2-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2367409.png)

![2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2367413.png)